

Application Notes and Protocols for Studying GPR171 with BigLEN (mouse)

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Compound of Interest

Compound Name: BigLEN(mouse)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the interaction between the G protein-coupled receptor 171 (GPR171) and its endogenous agonist, BigLEN (mouse). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the physiological roles of the BigLEN-GPR171 system in areas such as metabolism, pain, and immunology.

Introduction

GPR171 is a class A G protein-coupled receptor (GPCR) that was orphanized with the discovery of its endogenous ligand, BigLEN, a neuropeptide derived from the proSAAS precursor.[1][2] The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake and metabolism, pain modulation, and immune system function.[3][4][5] BigLEN (mouse) is a potent and selective agonist for GPR171, exhibiting a high binding affinity.[6] Activation of GPR171 by BigLEN typically leads to the coupling of Gαi/o proteins, resulting in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways such as the ERK1/2 MAP kinase cascade.[2][7] These application notes provide detailed protocols for investigating the pharmacology and cellular responses mediated by the activation of GPR171 with its murine agonist, BigLEN.

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of BigLEN (mouse) and other relevant ligands with GPR171.

Table 1: Binding Affinities of Ligands for GPR171

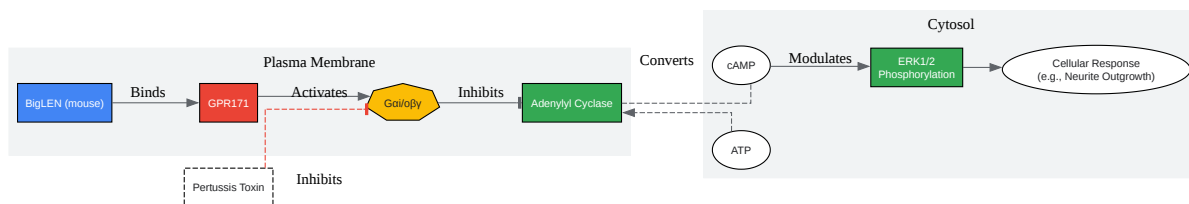
Ligand	Receptor	Assay Type	Kd (nM)	Reference
BigLEN (mouse)	GPR171	Radioligand Binding ([125I]Tyr-BigLEN)	~0.5	[2]

Table 2: Functional Potencies of GPR171 Ligands

Ligand	Assay Type	Cell/Tissue Type	EC50 (nM)	IC50 (nM)	Reference
BigLEN (rat)	Gai/o activation	1.6	[6]		
MS21570 (antagonist)	Not specified	220	[6]		

Signaling Pathway

Activation of GPR171 by BigLEN initiates a signaling cascade through Gai/o proteins. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cAMP levels. Downstream of G protein activation, the ERK1/2 pathway can be modulated. The signaling can be blocked by pertussis toxin, which ADP-ribosylates and inactivates Gai/o proteins.[2]



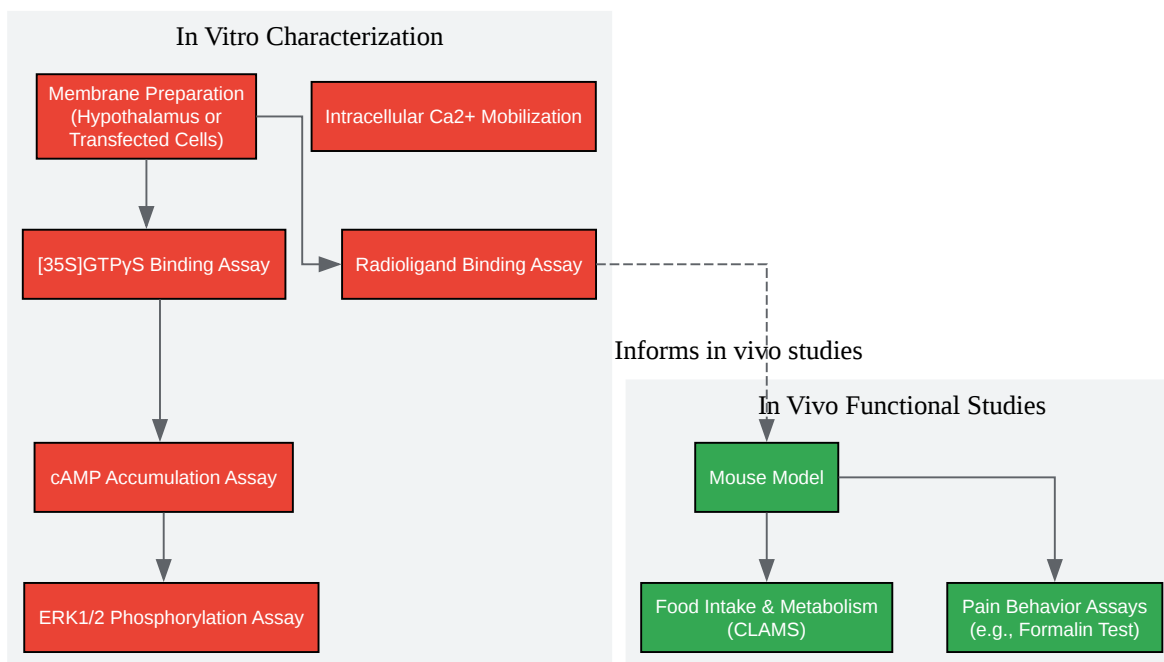
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GPR171 signaling pathway upon BigLEN binding.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of BigLEN with GPR171.

Experimental Workflow Overview



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